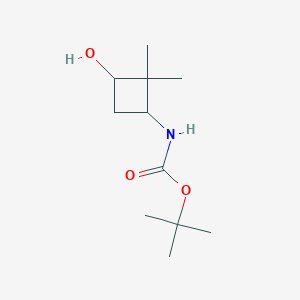
2,3-Diamino-6-fluorobenzotrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diamino-6-fluorobenzotrifluoride is a chemical compound with the CAS Number: 1440535-07-8 . It has a molecular weight of 194.13 . The IUPAC name for this compound is 4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine . It is typically stored at ambient temperature and has a physical form of liquid .
Molecular Structure Analysis
The InChI code for 2,3-Diamino-6-fluorobenzotrifluoride is 1S/C7H6F4N2/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2H,12-13H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 2,3-Diamino-6-fluorobenzotrifluoride are not available, a study on the defluorination of trifluoromethylphenyl groups, a moiety that is commonly incorporated into numerous pharmaceutical and agricultural chemicals, has been reported .Physical And Chemical Properties Analysis
2,3-Diamino-6-fluorobenzotrifluoride is a liquid at room temperature . It has a molecular weight of 194.13 .科学的研究の応用
Synthesis and Antitumor Activity
2,3-Diamino-6-fluorobenzotrifluoride has been explored for its potential in synthesizing compounds with antitumor activities. A notable study described the synthesis of a compound with significant activity against a specific type of carcinoma in rats, indicating the role of 2,3-diamino-6-fluorobenzotrifluoride derivatives in cancer research (Grivsky et al., 1980).
Explosives Research
In the field of explosives, 2,3-diamino-6-fluorobenzotrifluoride-related compounds have been investigated. A study reported the synthesis of novel, thermally stable explosives showing properties like detonation velocity and pressure, which are comparable to known explosive compounds (Zhang et al., 2019).
Fluorescence and Photoluminescence Research
The compound has been used in the synthesis of derivatives showing dual emission and mechanofluorochromism, important for applications in fluorescence-based technologies (Nishida et al., 2016). Another research focused on fluorene derivatives exhibiting strong blue emission, indicating its utility in photoluminescence studies (Guo et al., 2011).
Chromatography and Assay Development
2,3-Diamino-6-fluorobenzotrifluoride derivatives have been synthesized for use in chromatographic fluorimetric assays, underscoring their significance in analytical chemistry (McLellan & Thornalley, 1992).
Polymer Photovoltaic Cells
The compound has been incorporated into the synthesis of conjugated polymers for use in polymer solar cells, demonstrating its application in renewable energy technologies (Li et al., 2014).
Catalysis in Hydrodefluorination
In catalysis, 2,3-diamino-6-fluorobenzotrifluoride-related iron(II) fluoride complexes have been reported for their use in the catalytic hydrodefluorination of fluorocarbons, an important process in organic synthesis (Vela et al., 2005).
Spectrophotometric and Fluorometric Applications
The derivatives of this compound have been explored as fluorogenic reagents for α-dicarbonyl compounds, demonstrating their utility in spectrophotometric and fluorometric analyses (Hara et al., 1988).
NMR Spectroscopy in Organic Chemistry
Research on 2,3-diamino-6-fluorobenzotrifluoride derivatives has contributed to understanding spin-spin coupling constants in organic chemistry, providing insights into molecular structures (Schaefer et al., 1979).
Continuous-Flow Synthesis
The compound has been synthesized in a continuous-flow millireactor, showcasing advancements in chemical manufacturing processes (Chen et al., 2020).
Antibacterial Drug Research
In the pharmaceutical industry, 2,3-diamino-6-fluorobenzotrifluoride derivatives have been studied for their potential as antibacterial drugs (Straniero et al., 2023).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
特性
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQMRJNYMGPMCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1440535-07-8 |
Source


|
| Record name | 2,3-Diamino-6-fluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol](/img/structure/B1382172.png)




![ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B1382179.png)

